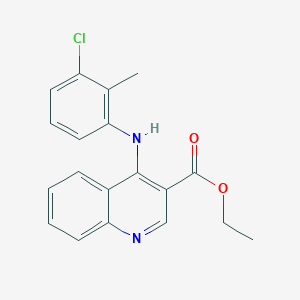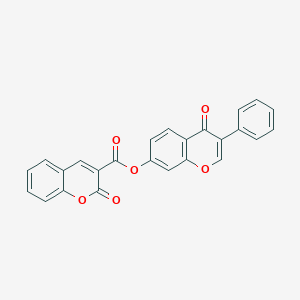![molecular formula C21H20ClN3O3S B285202 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, commonly known as COTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. COTC is a hydrazone derivative of thiosemicarbazone and has shown promising results in various studies related to cancer treatment and diagnosis.
Mécanisme D'action
The mechanism of action of COTC is not fully understood, but studies suggest that it works by inducing apoptosis (programmed cell death) in cancer cells. COTC has also been shown to inhibit the activity of certain enzymes that are important for cancer cell survival.
Biochemical and Physiological Effects:
COTC has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Studies have also shown that COTC can reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using COTC in lab experiments is its low toxicity in normal cells and tissues. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on COTC. One direction is to further investigate its mechanism of action and identify specific targets for cancer treatment. Another direction is to explore its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, research could focus on developing more targeted and effective diagnostic tools for cancer detection using COTC.
Méthodes De Synthèse
COTC can be synthesized through a simple reaction between 2-chlorobenzaldehyde and 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide and 4-methyl-5-acetyl-2-thiazolylhydrazinecarboxylate to yield COTC.
Applications De Recherche Scientifique
COTC has shown potential in various scientific research applications, particularly in cancer treatment and diagnosis. Studies have shown that COTC has anti-cancer properties and can inhibit the growth of cancer cells. COTC has also been used in the development of diagnostic tools for cancer detection.
Propriétés
Formule moléculaire |
C21H20ClN3O3S |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
1-[2-[(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-20(14(2)26)29-21(24-13)25-23-11-15-8-9-18(19(10-15)27-3)28-12-16-6-4-5-7-17(16)22/h4-11H,12H2,1-3H3,(H,24,25)/b23-11- |
Clé InChI |
SOSZFTSUIHOAQS-KSEXSDGBSA-N |
SMILES isomérique |
CC1=C(SC(=N1)N/N=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
SMILES canonique |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)
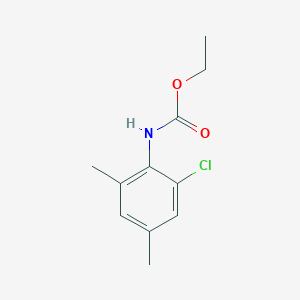
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
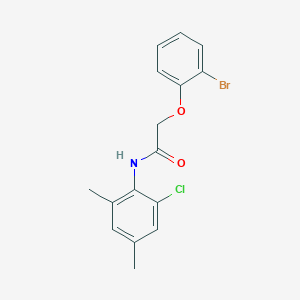
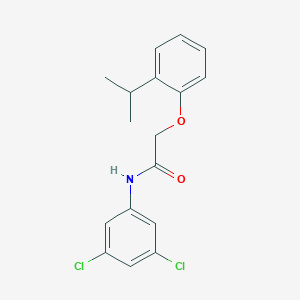

![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
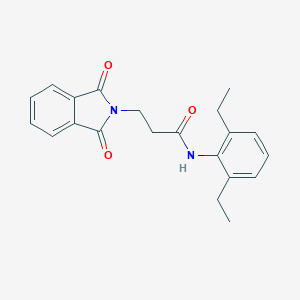

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
